molecular formula C8H6BrF3O2 B1526647 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene CAS No. 1049730-91-7

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

Cat. No.: B1526647
CAS No.: 1049730-91-7
M. Wt: 271.03 g/mol
InChI Key: MWWJZKUPSAEIOT-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6BrF3O2 and its molecular weight is 271.03 g/mol. The purity is usually 95%.
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Biological Activity

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies to elucidate its therapeutic potential.

  • Molecular Formula : C8_8H6_6BrF3_3O2_2
  • Molecular Weight : 271.033 g/mol
  • Structure : The compound features a bromine atom, a methoxy group, and a trifluoromethoxy substituent on a benzene ring, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial metabolic pathways, particularly those dependent on the methylerythritol phosphate (MEP) pathway, which is crucial for isoprenoid biosynthesis in many pathogenic bacteria.

  • Case Study : A study demonstrated that derivatives of halogenated benzenes showed activity against Escherichia coli and Bacillus subtilis, which utilize the MEP pathway. The inhibition of this pathway could lead to effective antibacterial agents without affecting human cells, as humans utilize the mevalonate pathway instead .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in various biochemical pathways. For instance, it has been suggested that similar compounds can interact with sodium channels and other membrane proteins, modulating their activity.

  • Mechanism of Action : The interaction with sodium channels can lead to altered neuronal excitability and pain modulation, making such compounds candidates for analgesic development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the benzene ring significantly affect biological activity.

SubstituentEffect on Activity
BromineIncreased lipophilicity enhances membrane penetration
MethoxyModulates electronic properties, affecting enzyme binding
TrifluoromethoxyEnhances stability and selectivity towards target enzymes

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and metabolic stability, which are critical for therapeutic applications. Studies indicate that modifications can lead to improved bioavailability and reduced toxicity .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

2. Medicinal Chemistry
The compound is utilized in the development of bioactive molecules and potential drug candidates targeting specific biological pathways. Its structural features can be exploited to design inhibitors for enzymes or receptors involved in disease processes.

3. Material Science
In material science, this compound is used to produce specialty chemicals and materials with unique electronic properties. Its ability to undergo reactions such as nucleophilic substitution makes it suitable for creating advanced materials like liquid crystals and polymers.

Study on Antimicrobial Activity

Research has explored the structure-activity relationship (SAR) of various trifluoromethyl-substituted compounds against Mycobacterium tuberculosis. Compounds with similar structural motifs demonstrated significant bactericidal properties, suggesting that this compound may exhibit similar activities.

Drug Development

Investigations into compounds with analogous structures have indicated their potential as drug candidates. The development of biphenyl analogs related to tuberculosis drugs highlights the importance of structural modifications in enhancing efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene, and what reagents/conditions are critical for high yield?

  • Methodology :

  • Step 1 : Bromination of 4-methoxy-1-(trifluoromethoxy)benzene using bromine (Br₂) or N-bromosuccinimide (NBS) under acidic conditions (e.g., H₂SO₄) at 50–70°C for 6–12 hours.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.
  • Key Factors : Temperature control to prevent over-bromination, and inert atmosphere (N₂/Ar) to avoid side reactions .
    • Data : Typical yields range from 65–80% depending on stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are diagnostic?

  • Methodology :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm in ¹H; δ ~55 ppm in ¹³C) and trifluoromethoxy (-OCF₃, δ ~120–125 ppm in ¹³C) groups. Aromatic protons appear as a doublet (δ ~7.2–7.5 ppm) due to bromine’s deshielding effect .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 291.01 (C₈H₆BrF₃O₂) with isotopic patterns confirming bromine presence .

Q. How can X-ray crystallography resolve ambiguities in structural determination, and what software tools are recommended?

  • Methodology :

  • Crystallization : Use slow evaporation in dichloromethane/hexane.
  • Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) to analyze bond lengths/angles and confirm regiochemistry.
  • Key Metrics : C-Br bond length (~1.89 Å) and O-CF₃ geometry .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology :

  • Electronic Effects : The electron-withdrawing -OCF₃ group activates the benzene ring toward meta/para substitution. Bromine’s steric bulk directs nucleophiles (e.g., amines, alkoxides) to the less hindered position (e.g., para to -OCH₃).
  • Experimental Validation : React with KOtBu in DMF at 80°C; monitor via TLC. Products confirmed by ¹⁹F NMR (δ -55 to -60 ppm for -OCF₃) .

Q. What are the stability profiles of this compound under acidic, basic, and high-temperature conditions?

  • Methodology :

  • Acidic Conditions : Reflux in HCl (1M)/THF (1:1) for 24 hours. Degradation observed via LC-MS (formation of 4-methoxyphenol derivatives).
  • Basic Conditions : Stable in NaOH (0.1M) at 25°C but decomposes at >60°C.
  • Thermal Stability : TGA analysis shows decomposition onset at 180°C .

Q. How can computational models (e.g., DFT) predict reaction pathways for functionalizing this compound?

  • Methodology :

  • Software : Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Focus : Transition-state energy barriers for NAS or cross-coupling (e.g., Suzuki-Miyaura).
  • Output : Predicted activation energies correlate with experimental yields (e.g., Pd(OAc)₂ catalyzes coupling at C-2 with ~75% yield) .

Q. What role does this compound play in synthesizing bioactive molecules, particularly in medicinal chemistry?

  • Methodology :

  • Intermediate Use : Convert to 4-methoxy-2-amino derivatives via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, NH₃) for kinase inhibitor scaffolds.
  • Case Study : In a 2024 study, the bromine was replaced with a pyridyl group to enhance binding to EGFR mutants .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points (e.g., 45–49°C vs. 153–155°C): How to resolve these experimentally?

  • Methodology :

  • Purity Check : Perform HPLC (C18 column, MeCN/H₂O gradient) to assess impurity levels.
  • Crystallography : Compare unit cell parameters with literature (e.g., CCDC entries). Contaminated samples may show depressed melting points .

Q. Methodological Best Practices

  • Synthetic Optimization : Use flow reactors for hazardous bromination steps to improve safety and yield .
  • Analytical Cross-Validation : Combine NMR, MS, and X-ray data to confirm structural assignments .

Properties

IUPAC Name

2-bromo-4-methoxy-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWJZKUPSAEIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727205
Record name 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-91-7
Record name 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-Bromo-4-trifluoromethoxy-phenol (20.0 g, 82.6 mol) and potassium carbonate (46.3 g, 330.4 mmol) in acetone (600 ml) was added drop-wise iodomethane (46.9 g, 330.4 mmol) under an atmosphere of nitrogen. The resulting mixture was stirred at reflux for 2 hours. The reaction mixture was cooled to room temperature then filtered and the filtrate was evaporated in vacuo to afford the title compound as a colourless oil (19.8 g, 93%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
46.9 g
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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